3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol
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Description
“3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol” is a chemical compound that is part of the amine class . Amines are one of the most important functional groups in organic chemistry, particularly N-heterocyclic amines, which are valuable building blocks in drug discovery and modern organic synthesis .
Synthesis Analysis
The synthesis of compounds similar to “3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol” often involves the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines . Another method involves a one-pot two-step synthesis by a solvent-free condensation/reduction reaction sequence .Chemical Reactions Analysis
The chemical reactions involving “3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol” or similar compounds often involve the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines . Another reaction involves a one-pot reductive amination process .Safety and Hazards
Future Directions
The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation . These compounds have a wide range of physiological and pharmacological activities, proving to be a promising scaffold for the discovery of novel active pharmaceutical ingredients .
properties
IUPAC Name |
5-amino-2-tert-butyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-7(2,3)10-6(11)4-5(8)9-10/h4,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTSCERAJNBGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719109 |
Source
|
Record name | 5-Amino-2-tert-butyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol | |
CAS RN |
1269292-58-1 |
Source
|
Record name | 5-Amino-2-tert-butyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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